(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester
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Overview
Description
ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the reaction of ethyl bromoacetate with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(5-AMINO-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE: Similar structure but with a different substitution pattern on the triazole ring.
Triazole-Pyrimidine Hybrids: Compounds with combined triazole and pyrimidine rings, showing neuroprotective and anti-inflammatory properties.
Uniqueness
ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
ethyl 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H12N4O2S/c1-3-13-6(12)4-14-7-10-9-5(2)11(7)8/h3-4,8H2,1-2H3 |
InChI Key |
UUGSBYYGJNTCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1N)C |
Origin of Product |
United States |
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